molecular formula C9H14F5NO2 B13118690 tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate

tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate

Cat. No.: B13118690
M. Wt: 263.20 g/mol
InChI Key: UQFNNYKTBXYIJD-YFKPBYRVSA-N
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Description

tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate is an organic compound that features a tert-butyl group, an amino group, and a pentafluoropentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the esterification of the corresponding amino acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide and tetrabutylammonium iodide.

    Reduction: Sodium borohydride.

    Substitution: Various alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino acid esters.

Mechanism of Action

The mechanism of action of tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity through binding interactions . The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate is unique due to its combination of a tert-butyl group, an amino group, and a pentafluoropentanoate moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H14F5NO2

Molecular Weight

263.20 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-4,4,5,5,5-pentafluoropentanoate

InChI

InChI=1S/C9H14F5NO2/c1-7(2,3)17-6(16)5(15)4-8(10,11)9(12,13)14/h5H,4,15H2,1-3H3/t5-/m0/s1

InChI Key

UQFNNYKTBXYIJD-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(C(F)(F)F)(F)F)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C(F)(F)F)(F)F)N

Origin of Product

United States

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